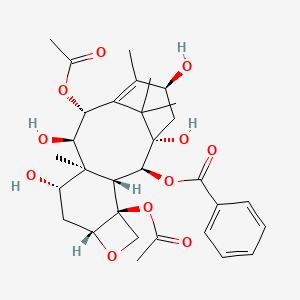

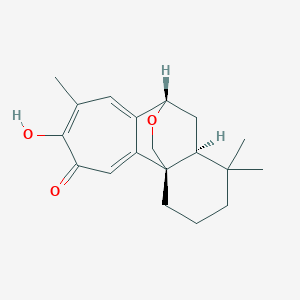

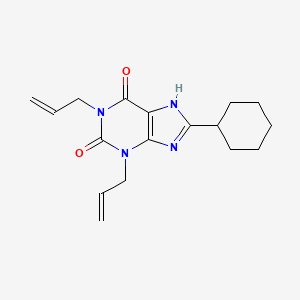

![molecular formula C19H31NO6 B1244654 Butanoic acid, 2-[bis(2-methoxyethyl)amino]-, 2,6-dimethoxy-4-methylphenyl ester, (2R)- CAS No. 256456-73-2](/img/structure/B1244654.png)

Butanoic acid, 2-[bis(2-methoxyethyl)amino]-, 2,6-dimethoxy-4-methylphenyl ester, (2R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ORG 25435 is a synthetic drug developed by Organon International. It acts as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor, producing sedative effects . Initially researched for use as an intravenous anesthetic agent, ORG 25435 showed promising results in early trials. due to side effects such as hypotension and tachycardia, as well as unpredictable pharmacokinetics at higher doses, it was not adopted for medical use .

Preparation Methods

ORG 25435 is a water-soluble alpha-amino acid ester. The synthetic route involves the esterification of 2,6-dimethoxy-4-methylphenol with (2R)-2-[bis(2-methoxyethyl)amino]butanoic acid. The reaction conditions typically include the use of a strong acid catalyst and an organic solvent . Industrial production methods would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

ORG 25435 undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

Reduction: It can be reduced to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: ORG 25435 can undergo nucleophilic substitution reactions, particularly at the ester and amino functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ORG 25435 has been primarily researched for its potential use as an intravenous anesthetic. It has shown efficacy in animal studies and initial human trials . Beyond its anesthetic properties, ORG 25435’s modulation of the gamma-aminobutyric acid type A receptor makes it a valuable compound for studying the gamma-aminobutyric acidergic system in neuroscience research. Its water solubility also makes it a candidate for developing new anesthetic agents that avoid the formulation issues associated with other intravenous anesthetics like propofol .

Mechanism of Action

ORG 25435 exerts its effects by binding to the gamma-aminobutyric acid type A receptor and enhancing the receptor’s response to gamma-aminobutyric acid, the primary inhibitory neurotransmitter in the central nervous system . This positive allosteric modulation increases the chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability. The molecular targets involved include the alpha, beta, and gamma subunits of the gamma-aminobutyric acid type A receptor .

Comparison with Similar Compounds

ORG 25435 is similar to other intravenous anesthetics like propofol, etomidate, and thiopentone, which also target the gamma-aminobutyric acid type A receptor . ORG 25435 is unique in its water solubility, which could potentially reduce the formulation issues seen with other anesthetics. Despite this advantage, its side effects and pharmacokinetic profile have limited its clinical use .

Similar compounds include:

Propofol: A widely used intravenous anesthetic with a rapid onset and short duration of action.

Etomidate: An intravenous anesthetic known for its hemodynamic stability.

Thiopentone: A barbiturate used for induction of anesthesia and for short surgical procedures.

ORG 25435’s uniqueness lies in its water solubility and its specific interaction with the gamma-aminobutyric acid type A receptor, which distinguishes it from these other anesthetics .

Properties

CAS No. |

256456-73-2 |

|---|---|

Molecular Formula |

C19H31NO6 |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

(2,6-dimethoxy-4-methylphenyl) (2R)-2-[bis(2-methoxyethyl)amino]butanoate |

InChI |

InChI=1S/C19H31NO6/c1-7-15(20(8-10-22-3)9-11-23-4)19(21)26-18-16(24-5)12-14(2)13-17(18)25-6/h12-13,15H,7-11H2,1-6H3/t15-/m1/s1 |

InChI Key |

GKRFHHRXDUACIN-OAHLLOKOSA-N |

SMILES |

CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |

Isomeric SMILES |

CC[C@H](C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |

Canonical SMILES |

CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |

Key on ui other cas no. |

256456-73-2 |

Synonyms |

2-(N-bis(2-methoxyethyl)amino)butyric acid,2',6'-dimethoxyphenyl ester hydrobromide Org 25435 Org25435 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

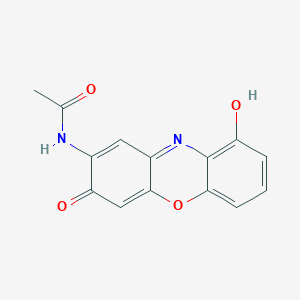

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide](/img/structure/B1244573.png)

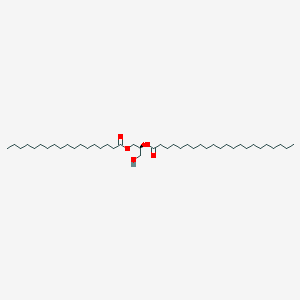

![(5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione](/img/structure/B1244576.png)

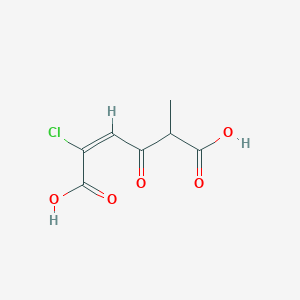

![3,5,6-trichloro-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridin-2-amine](/img/structure/B1244579.png)

![N2-[(1S,2R)-2-aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethylpurine-2,6-diamine](/img/structure/B1244585.png)

![Diethyl 6-benzyl-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate](/img/structure/B1244590.png)